Lipophilicity: α-Methyl Substitution Lowers logP Relative to the 2C-C Phenethylamine Analog
The hydrochloride salt of 1-(2-chloro-6-methoxyphenyl)ethan-1-amine exhibits a predicted logP of 2.18, versus logP 1.76 for the phenethylamine analog 2C-C [1]. The 0.42 log-unit increase indicates that the α-methyl group adds measurable lipophilicity, which can influence passive membrane permeability and non‑specific protein binding relative to the des‑methyl phenethylamine comparator [1].
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.18 (predicted) |
| Comparator Or Baseline | 2C-C: logP 1.76 |
| Quantified Difference | +0.42 log units |
| Conditions | Predicted values; computational estimate for target, experimental/calculated for 2C-C. |
Why This Matters
The elevated logP differentiates the hydrochloride salt's passive permeability profile from its phenethylamine analog, a critical parameter for users designing CNS‑penetrant probe molecules.
- [1] PhytoBank. 2C-C (PHY0173449). logP 1.76 (ALOGPS). http://phytobank.ca/compound/PHY0173449 (accessed 2026-05-06). View Source
